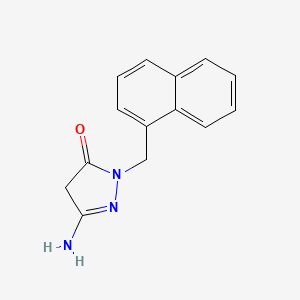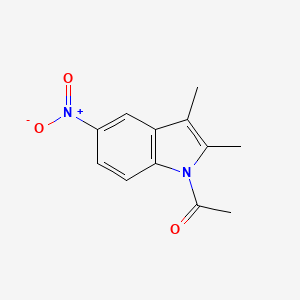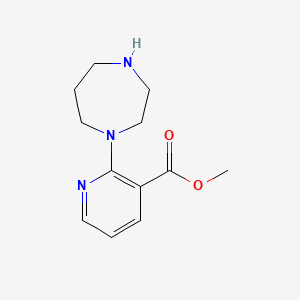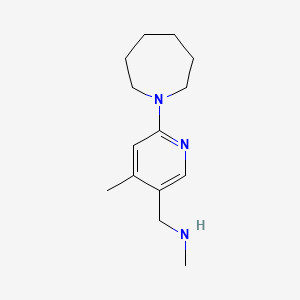
1-(6-(Azepan-1-yl)-4-methylpyridin-3-yl)-N-methylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-(Azepan-1-yl)-4-methylpyridin-3-yl)-N-methylmethanamine is a compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features an azepane ring, a pyridine ring, and a methylmethanamine group, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(Azepan-1-yl)-4-methylpyridin-3-yl)-N-methylmethanamine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-methyl-3-pyridinecarboxaldehyde with azepane in the presence of a reducing agent to form the intermediate. This intermediate is then reacted with N-methylmethanamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
1-(6-(Azepan-1-yl)-4-methylpyridin-3-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azepane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the azepane ring.
Substitution: Substituted derivatives at the azepane ring.
Applications De Recherche Scientifique
1-(6-(Azepan-1-yl)-4-methylpyridin-3-yl)-N-methylmethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(6-(Azepan-1-yl)-4-methylpyridin-3-yl)-N-methylmethanamine involves its interaction with specific molecular targets. The compound is believed to modulate certain receptors and ion channels, influencing cellular signaling pathways. This modulation can lead to various physiological effects, making it a candidate for therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Azepan-1-yl)dodecan-1-one: Known for its enhancing activity in transdermal penetration.
2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-benzylacetamide: Studied for its potential therapeutic applications.
Uniqueness
1-(6-(Azepan-1-yl)-4-methylpyridin-3-yl)-N-methylmethanamine stands out due to its unique combination of an azepane ring and a pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C14H23N3 |
|---|---|
Poids moléculaire |
233.35 g/mol |
Nom IUPAC |
1-[6-(azepan-1-yl)-4-methylpyridin-3-yl]-N-methylmethanamine |
InChI |
InChI=1S/C14H23N3/c1-12-9-14(16-11-13(12)10-15-2)17-7-5-3-4-6-8-17/h9,11,15H,3-8,10H2,1-2H3 |
Clé InChI |
LXWFEDKFTSKBPK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC=C1CNC)N2CCCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





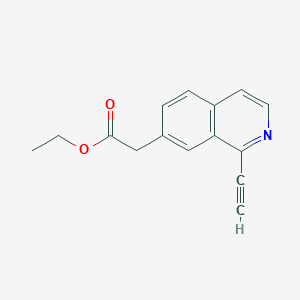

![7-Propyl-2,4-diazaspiro[5.5]undecane-1,3,5-trione](/img/structure/B11873763.png)

![(1S,3S,5R)-3-((tert-butyldimethylsilyl)oxy)tricyclo[3.2.0.02,7]heptan-6-one](/img/structure/B11873771.png)

